molecular formula C12H17N3O2 B1464602 (4-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone CAS No. 1281919-51-4

(4-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone

Cat. No. B1464602
CAS RN: 1281919-51-4
M. Wt: 235.28 g/mol
InChI Key: CAROIODVQXRIHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecule consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a pyridine ring, which is a six-membered ring with two nitrogen atoms . The piperidine ring is substituted at the 4-position with an aminomethyl group, and the pyridine ring is substituted at the 3-position with a hydroxy group.

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis of related compounds, such as (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride, showcases methodologies employing starting materials like piperidine-4-carboxylic acid for the preparation of pharmacologically relevant intermediates, indicating the compound's utility in drug synthesis processes (Zheng Rui, 2010).
  • Research on the crystal structure of related adducts, such as those involving 4-chlorophenyl and 4-hydroxypiperidin-1-yl, provides insights into molecular configurations and intermolecular interactions, highlighting the significance of structural analysis in understanding compound behaviors (B. Revathi et al., 2015).

Pharmacological Applications

  • Novel series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives have been identified as selective TRPV4 channel antagonists, demonstrating analgesic effects in models of pain, which underscores the compound's potential in therapeutic applications for pain management (Naoki Tsuno et al., 2017).
  • The antimicrobial activity of new pyridine derivatives, including structures related to (4-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone, was investigated, revealing variable and modest activity against bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (N. Patel et al., 2011).

Chemical Synthesis Techniques

  • A convenient one-pot synthesis technique for highly substituted piperidines, related to the compound of interest, demonstrates the compound's relevance in facilitating straightforward and efficient synthetic pathways for complex piperidine derivatives, crucial for pharmaceutical development (G. Ravindran et al., 2008).

Biochemical Analysis

Biochemical Properties

(4-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serine/threonine-protein kinases, which are crucial for checkpoint-mediated cell cycle arrest and activation of DNA repair in response to DNA damage . The nature of these interactions often involves binding to the active sites of these enzymes, thereby influencing their activity and the overall biochemical pathways they regulate.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell cycle regulation and DNA repair . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the metabolic flux and levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of these targets. For instance, its interaction with serine/threonine-protein kinases can result in the activation of DNA repair pathways . Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged activation of DNA repair pathways and alterations in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and the levels of different metabolites. For instance, its interaction with metabolic enzymes can lead to changes in the production and utilization of key metabolites, thereby affecting overall cellular metabolism .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and the subsequent modulation of biochemical pathways .

properties

IUPAC Name

5-[4-(aminomethyl)piperidine-1-carbonyl]-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c13-7-9-3-5-15(6-4-9)12(17)10-1-2-11(16)14-8-10/h1-2,8-9H,3-7,13H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAROIODVQXRIHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)C2=CNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone
Reactant of Route 3
Reactant of Route 3
(4-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone
Reactant of Route 4
Reactant of Route 4
(4-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(4-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone
Reactant of Route 6
Reactant of Route 6
(4-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.